molecular formula C20H21N7O2 B2985326 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide CAS No. 1797902-77-2

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide

Cat. No. B2985326
CAS RN: 1797902-77-2
M. Wt: 391.435
InChI Key: RUHHDXVWQHBZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Antimicrobial Activities

  • Synthesis and Molecular Docking : A study involved the synthesis of novel pyridine derivatives, including triazolopyridine derivatives, which were subjected to molecular docking screenings towards specific target proteins. The compounds exhibited moderate to good binding energies, indicating potential for interaction with biological targets. This methodology demonstrates how similar compounds could be synthesized and evaluated for their potential interactions with various proteins, suggesting a broad range of research applications including drug discovery (E. M. Flefel et al., 2018).

  • Antimicrobial and Antiparkinsonian Activities : Another study focused on the synthesis of pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showing that many of these compounds have good analgesic and antiparkinsonian activities. This highlights the potential therapeutic applications of such molecules in treating neurological conditions and pain management (A. Amr et al., 2008).

Synthesis of Fused Heterocycles

  • Novel Fused Heterocycles : Research into the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles showcases the chemical versatility of pyridine and triazole compounds. This type of research is crucial for developing new chemical entities with potential applications in medicinal chemistry and material science (P. Karthikeyan et al., 2014).

Antimicrobial Activity

  • Macrocyclic and Dipeptide Derivatives : The synthesis and antimicrobial activity evaluation of macrocyclic pentaazapyridine and dipeptide pyridine derivatives from starting materials like pyridine carboxamide demonstrate the antimicrobial potential of these compounds. Such studies are foundational in the search for new antimicrobial agents (E. M. Flefel et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-14(28)15-4-2-6-17(10-15)23-20(29)16-5-3-9-26(11-16)18-7-8-19(25-24-18)27-13-21-12-22-27/h2,4,6-8,10,12-13,16H,3,5,9,11H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHHDXVWQHBZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.